molecular formula C9H10BrFO2 B15533125 1-Bromo-4-fluoro-2-(methoxymethoxy)-5-methylbenzene

1-Bromo-4-fluoro-2-(methoxymethoxy)-5-methylbenzene

Cat. No.: B15533125
M. Wt: 249.08 g/mol
InChI Key: RSODVOMRYDRXCM-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(methoxymethoxy)-5-methylbenzene is a useful research compound. Its molecular formula is C9H10BrFO2 and its molecular weight is 249.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

1-bromo-4-fluoro-2-(methoxymethoxy)-5-methylbenzene

InChI

InChI=1S/C9H10BrFO2/c1-6-3-7(10)9(4-8(6)11)13-5-12-2/h3-4H,5H2,1-2H3

InChI Key

RSODVOMRYDRXCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OCOC)Br

Origin of Product

United States

Biological Activity

1-Bromo-4-fluoro-2-(methoxymethoxy)-5-methylbenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine, fluorine, a methoxymethoxy group, and a methyl group. This combination of substituents imparts distinctive chemical properties that are of significant interest in various fields, including medicinal chemistry and biochemistry. The compound's potential biological activities are largely attributed to its structural features, which facilitate interactions with biological targets such as enzymes and receptors.

  • Molecular Formula : C₉H₁₀BrFO₂
  • Molecular Weight : 233.08 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane

The biological activity of this compound is primarily influenced by its functional groups. The halogen atoms (bromine and fluorine) can engage in halogen bonding, which may enhance the compound's affinity for specific biological targets. The methoxymethoxy group can participate in hydrogen bonding, further modulating interactions with proteins or nucleic acids. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, potentially resulting in various biological effects.

Anticancer Potential

The anticancer properties of structurally related compounds have been documented in several studies. The presence of halogens can influence the reactivity of these compounds towards DNA or other cellular targets, potentially leading to apoptosis in cancer cells. While direct studies on the anticancer activity of this compound are sparse, its structural analogs have shown promise in preclinical trials.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityEvaluated several brominated compounds; found that similar structures exhibited significant inhibition against Staphylococcus aureus.
Johnson et al. (2021)Anticancer ActivityInvestigated halogenated benzene derivatives; reported that substitutions increased cytotoxicity in breast cancer cell lines.
Lee et al. (2022)Enzyme InhibitionStudied enzyme-substrate interactions; found that halogenated compounds could modulate enzyme activity through competitive inhibition mechanisms.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for the selective introduction of functional groups. Its applications extend beyond academic research into practical fields such as pharmaceuticals and agrochemicals, where it serves as a building block for more complex molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.